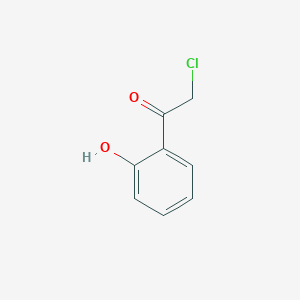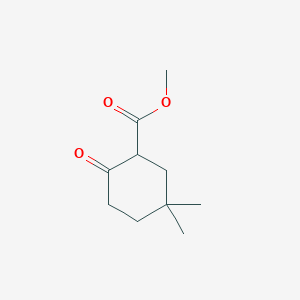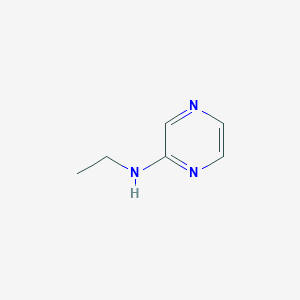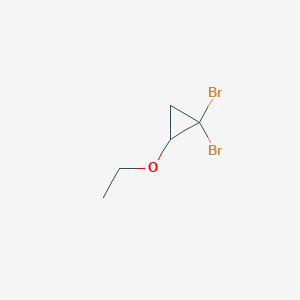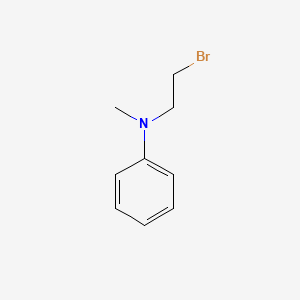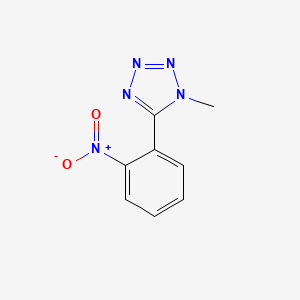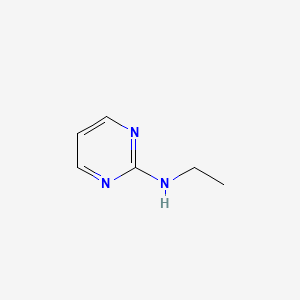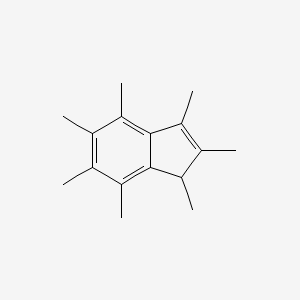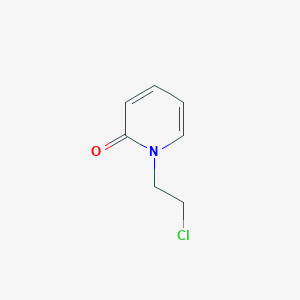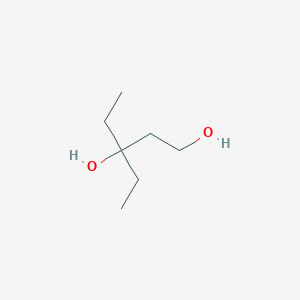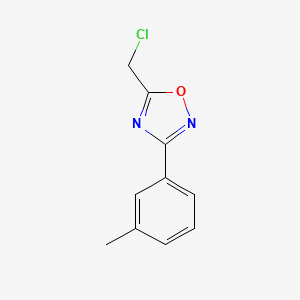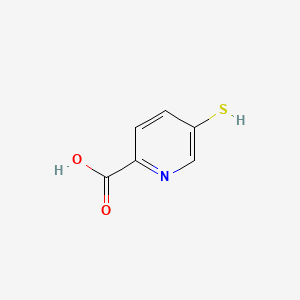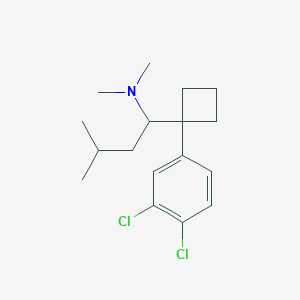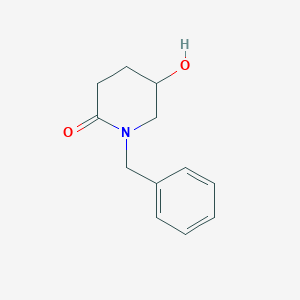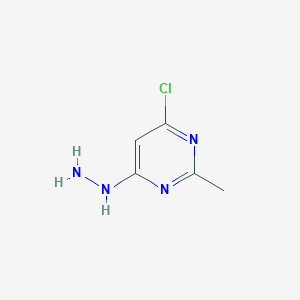
4-Chloro-6-hydrazinyl-2-methylpyrimidine
描述
4-Chloro-6-hydrazinyl-2-methylpyrimidine is a heterocyclic compound with the chemical formula C6H8ClN5. It is commonly known as CHMP and is used in scientific research for its various applications. CHMP is a pyrimidine derivative that is widely used in the synthesis of nucleoside analogs, which are essential in the development of antiviral and anticancer drugs.
科学研究应用
Synthesis of New Fused Uracil Derivatives
Researchers have developed novel fused uracil derivatives, demonstrating their potential in DNA binding, chelation, and fragmentation. This process involved hydrazinolysis of chlorinated uracil followed by condensation and oxidative cyclization, showcasing the versatility of pyrimidine derivatives in nucleic acid interaction studies (Mousa et al., 2015).
Antimicrobial and Antioxidant Applications
A series of novel pyridine and fused pyridine derivatives, prepared from pyrimidine-based starting compounds, exhibited antimicrobial and antioxidant activity. These findings underscore the significance of pyrimidine derivatives in developing new therapeutic agents (Flefel et al., 2018).
Precursor in Pharmaceutical Synthesis
4,6-Dichloro-2-methylpyrimidine, a closely related compound, is identified as an important intermediate in synthesizing synthetic anticancer drugs like dasatinib. This highlights the critical role of chloro-methylpyrimidine derivatives in the pharmaceutical industry, serving as key intermediates for developing targeted cancer therapies (Lei-ming, 2012).
Development of Antihypertensive Agents
Thiosemicarbazides, triazoles, and Schiff bases derived from pyrimidine compounds have been synthesized and evaluated for their antihypertensive α-blocking activity. This research indicates the potential of pyrimidine derivatives in cardiovascular disease treatment, offering a pathway to new antihypertensive drugs (Abdel-Wahab et al., 2008).
属性
IUPAC Name |
(6-chloro-2-methylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-8-4(6)2-5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVBHXYINVNNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544537 | |
| Record name | 4-Chloro-6-hydrazinyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydrazinyl-2-methylpyrimidine | |
CAS RN |
52476-88-7 | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52476-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-hydrazinyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

